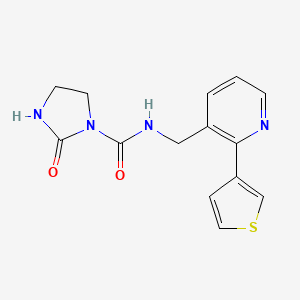

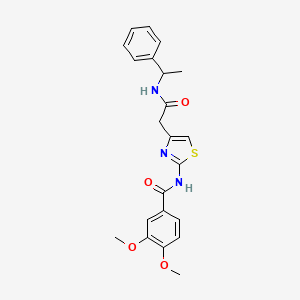

![molecular formula C20H21N5O2S B2991096 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1797570-94-5](/img/structure/B2991096.png)

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could contribute to its solubility in polar solvents .Applications De Recherche Scientifique

Molecular Interactions and Pharmacophore Models

Research on compounds structurally related to N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has focused on their interactions with biological receptors. For instance, studies have investigated the molecular interaction of cannabinoid receptor antagonists, leading to the development of unified pharmacophore models for CB1 receptor ligands. This research provides insights into the steric binding interactions of these compounds, suggesting that certain structural elements might contribute to antagonist activity or even inverse agonist activity depending on receptor interaction (Shim et al., 2002).

Synthesis of Novel Derivatives

The synthesis of novel thiazolopyridine and thiazolinone derivatives that include structures similar to this compound has been extensively explored. These synthetic approaches aim to generate new compounds with potential biological activities. For example, the creation of thiazolopyridines through the cyclocondensation of specific precursors has been reported, showcasing the versatility of these chemical frameworks in generating diverse molecular architectures (Lamphon et al., 2004).

Potential Biological Activities

Several studies have evaluated the biological activities of compounds related to this compound. These activities include antiproliferative effects against human leukemic cells, suggesting potential therapeutic applications in cancer treatment. For example, certain 4-thiazolidinone derivatives have shown significant antiproliferative activity, highlighting the therapeutic potential of these chemical structures (Kumar et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The compound, also known as N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N’-pyridin-3-yloxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a variety of biological activities by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit the function of DNA gyrase, an enzyme that is essential for DNA replication .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets DNA gyrase, it would affect the DNA replication pathway, leading to the inhibition of bacterial growth .

Pharmacokinetics

Benzothiazole derivatives are generally known for their broad range of chemical and biological properties, which make them important synthons in the development of new drugs . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds would impact their bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits DNA gyrase, it could potentially lead to the inhibition of bacterial growth .

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been reported to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups of the compound.

Cellular Effects

Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c26-18(19(27)23-15-4-3-9-21-13-15)22-12-14-7-10-25(11-8-14)20-24-16-5-1-2-6-17(16)28-20/h1-6,9,13-14H,7-8,10-12H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGXXKOJCZMGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(4-phenoxyanilino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2991013.png)

![9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2991018.png)

![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2991021.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)

![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)

![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991031.png)

![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2991035.png)